molecular formula C15H22ClN B14483812 (1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride CAS No. 63776-15-8

(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride

Cat. No.: B14483812
CAS No.: 63776-15-8
M. Wt: 251.79 g/mol
InChI Key: WRNTYLHTVXFEGF-UHFFFAOYSA-M
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Description

(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride typically involves the reaction of 2-methylpiperidine with 2-phenylpropanal under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the iminium ion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the iminium ion back to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a wide range of applications in organic synthesis and medicinal chemistry.

    Piperine: An alkaloid found in black pepper with known antioxidant and anti-inflammatory properties.

    Piperacillin: A penicillin antibiotic used to treat bacterial infections.

Uniqueness

(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride stands out due to its unique structural features, which confer specific reactivity and potential biological activities

Properties

CAS No.

63776-15-8

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

2-methyl-1-(2-phenylpropylidene)piperidin-1-ium;chloride

InChI

InChI=1S/C15H22N.ClH/c1-13(15-9-4-3-5-10-15)12-16-11-7-6-8-14(16)2;/h3-5,9-10,12-14H,6-8,11H2,1-2H3;1H/q+1;/p-1

InChI Key

WRNTYLHTVXFEGF-UHFFFAOYSA-M

Canonical SMILES

CC1CCCC[N+]1=CC(C)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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